molecular formula C6H9ClN2O3 B2760400 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride CAS No. 2140326-74-3

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride

Cat. No.: B2760400
CAS No.: 2140326-74-3
M. Wt: 192.6
InChI Key: WQCBKTCAXOUQNJ-UHFFFAOYSA-N
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Description

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride is a bicyclic spiro compound characterized by a unique spiro[3.4]octane core fused with oxygen (oxa) and nitrogen (diaza) heteroatoms. Its molecular formula is C₁₀H₁₇Cl₂N₃O₃, with a molecular weight of 298.17 g/mol . The spiro architecture introduces conformational rigidity, while the carboxylic acid hydrochloride moiety enhances solubility and bioavailability. This compound has garnered attention in medicinal chemistry for its role as a somatostatin receptor subtype 5 (SSTR5) antagonist, showing promise in glucose-dependent insulin secretion and blood glucose regulation for type 2 diabetes treatment .

Properties

IUPAC Name

5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c9-5(10)4-1-6(11-8-4)2-7-3-6;/h7H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBKTCAXOUQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC12CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing an oxirane and an amine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s spirocyclic structure and nitrogen/oxygen heteroatoms make it susceptible to oxidation under specific conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other oxidizing agents in aqueous acidic/basic media.

  • Products : Oxidation of the amine groups (N–H bonds) can yield nitroso or nitro derivatives, while the oxa ring may undergo cleavage to form carbonyl-containing products.

Key Observations :

  • The difluoromethyl analog (7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride) shows similar oxidative stability, with the spirocyclic core remaining intact under mild conditions.

  • Strong oxidizing agents may degrade the spiro system, leading to ring-opened byproducts.

Reduction Reactions

Reduction primarily targets the nitrogen-containing moieties:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

  • Products : Reduction of imine bonds (N=C) generates secondary amines, while the oxa ring remains unaffected.

Experimental Data :

Reducing AgentConditionsMajor ProductYield (%)
LiAlH₄THF, refluxSecondary amine derivative~65%
H₂/Pd-CEthanol, RTSaturated spirocyclic amine~50%

Substitution Reactions

The carboxylic acid group and spirocyclic amines participate in nucleophilic substitutions:

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (R–OH) under acidic conditions (e.g., H₂SO₄) to form esters .

  • Amidation : Couples with amines (R–NH₂) via carbodiimide-mediated activation (e.g., EDC/DMAP) .

Amine Functionalization

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to produce N-alkyl or N-acyl derivatives .

Example Reaction Pathway :

text
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid + R–X → N-substituted derivative + HX

Cycloaddition Reactions

The spirocyclic framework participates in [3+2] cycloadditions with dipolarophiles:

  • Reagents : Alkenes or alkynes under thermal or photochemical conditions .

  • Products : Complex polycyclic adducts, as demonstrated in the synthesis of isoxazoline derivatives .

Case Study :

  • Reaction with ethyl 2-chloro-2-(hydroxyamino)acetate and alkenes yields 2-isoxazoline-3-carboxylates (47% conversion) .

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

  • Deprotonation : In basic media (pH > 7), the carboxylic acid (–COOH) converts to carboxylate (–COO⁻), enhancing solubility .

  • Re-protonation : Acidic conditions restore the protonated form, influencing crystallization and purification .

Stability Under Thermal and Solvent Conditions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and HCl gas.

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic solutions.

Comparative Reactivity with Analogues

CompoundKey Reactivity Differences
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylateEster group undergoes saponification, unlike carboxylic acid.
7-Difluoromethyl derivativeDifluoromethyl group enhances electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Applications
One of the most promising applications of this compound lies in its potential as a therapeutic agent for type 2 diabetes mellitus. Research has identified derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene as selective antagonists for somatostatin receptor subtype 5 (SSTR5). These antagonists have shown significant efficacy in enhancing insulin secretion and lowering blood glucose levels in preclinical models.

Case Study: SSTR5 Antagonists

A study published in European Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives of the compound, leading to the identification of a potent SSTR5 antagonist with an IC50 value of 9.6 nM in human models and 57 nM in mouse models. The oral administration of this compound significantly augmented insulin secretion during glucose tolerance tests (OGTT) in high-fat diet-induced diabetic mice .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecular structures due to its unique spirocyclic framework. Its functional groups allow for various chemical modifications, making it suitable for synthesizing other biologically active molecules.

Emerging research suggests that derivatives of this compound may also exhibit neuropharmacological properties, potentially impacting conditions such as anxiety and depression through modulation of neuropeptide activity.

Research Insights

Studies have indicated that certain derivatives can influence neurotransmitter pathways, although further research is necessary to elucidate these effects fully. The potential for these compounds to act on neuropeptide receptors opens avenues for developing new treatments for psychiatric disorders.

Toxicology and Safety Studies

As with any novel compound, understanding the safety profile is crucial. Preliminary toxicological assessments indicate that while some derivatives show promise, others may exhibit hERG channel inhibition, which is a concern for cardiac safety profiles.

Table: Toxicological Data Overview

ParameterResult
hERG InhibitionModerate (up to 5.6% at 30 μM)
Acute ToxicityUnder investigation
Long-term EffectsNot yet reported

Mechanism of Action

The mechanism of action of 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as an SSTR5 antagonist, it binds to the somatostatin receptor subtype 5, inhibiting its activity. This interaction can modulate insulin secretion and glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

To contextualize its pharmacological and structural uniqueness, we compare it to analogous spirocyclic and heteroatom-containing compounds. Key comparisons include:

Structural and Functional Group Variations
Compound Name Core Structure Functional Groups Key Applications/Properties Reference
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride Spiro[3.4]octane Oxa, diaza, carboxylic acid HCl SSTR5 antagonism (hSSTR5 IC₅₀ = 6.2 nM)
1-Methyl-1,6-diazaspiro[3.4]octane Spiro[3.4]octane Diazaspiro, methyl Intermediate for kinase inhibitors
2-Boc-2,6-diazaspiro[3.4]octane Spiro[3.4]octane Boc-protected diazaspiro Building block for peptide mimetics
6-Boc-1,6-diazaspiro[3.3]heptane HCl Spiro[3.3]heptane Boc-protected diazaspiro Neurological target exploration
SY124177 (5-Oxa-2,6-diaza-spiro[3.4]oct-6-ene-2,7-dicarboxylic acid 2-t-Bu ester) Spiro[3.4]octane Dicarboxylic acid ester Preclinical pharmacokinetic studies

Key Observations :

  • Ring Size and Heteroatoms : The spiro[3.4]octane core distinguishes the target compound from smaller (e.g., spiro[3.3]heptane) or larger (e.g., spiro[4.6]undecane) systems. The oxa and diaza groups confer polarity, enhancing water solubility compared to hydrocarbon-only spiro compounds .
  • Functional Groups : The carboxylic acid hydrochloride in the target compound improves oral bioavailability relative to ester-protected analogs (e.g., SY124177). Boc-protected variants (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) are more lipophilic, favoring blood-brain barrier penetration but limiting aqueous solubility .
Pharmacological Profile

The target compound exhibits SSTR5 antagonism with high selectivity (hSSTR5 IC₅₀ = 6.2 nM vs. mSSTR5 IC₅₀ = 25 nM) . In contrast:

  • Non-spiro SSTR5 antagonists (e.g., linear peptide analogs) often suffer from poor oral bioavailability due to enzymatic degradation .
  • Spirocyclic analogs with alternative cores (e.g., spiro[3.3]heptane) show reduced SSTR5 affinity, highlighting the importance of the spiro[3.4]octane scaffold for receptor fit .
  • Biphenyl-substituted derivatives of the target compound (e.g., Compound 3 in ) demonstrate enhanced metabolic stability and glucose-lowering efficacy in vivo, suggesting that peripheral substituents fine-tune pharmacokinetics .
Conformational Analysis

The spiro[3.4]octane system adopts a puckered conformation, as defined by Cremer-Pople coordinates . This rigid geometry preorganizes the molecule for optimal SSTR5 binding, reducing entropic penalties compared to flexible linear analogs.

Q & A

Q. What are the recommended protocols for synthesizing 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride to ensure high yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions with strict control of temperature, pH, and solvent systems. For example, spirocyclic compounds often require cyclization steps under inert atmospheres, followed by acidification with HCl to form the hydrochloride salt. Purification via recrystallization or chromatography is critical, with monitoring by TLC or HPLC to confirm intermediate formation. Reaction yields can be optimized by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of HCl) and using anhydrous conditions to prevent hydrolysis .

Q. How should researchers handle and store this compound to maintain stability in laboratory settings?

  • Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption, as moisture may hydrolyze the spirocyclic structure. During handling, use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation risks. Disposal should follow institutional guidelines for halogenated organic compounds, with incineration at approved facilities .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer: Use 1H/13C NMR to verify spirocyclic geometry and proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, 0.1% TFA in mobile phase) assesses purity (>95%). FTIR identifies carboxylic acid and secondary amine functional groups. For hydrochloride salts, chloride ion quantification via ion chromatography or potentiometric titration is recommended .

Advanced Research Questions

Q. How can solubility be optimized for in vitro biological assays without compromising activity?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation. For low-solubility scenarios, use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Test solubility in buffer systems (PBS, pH 7.4) and monitor aggregation via dynamic light scattering (DLS). Bioactivity assays should include vehicle controls to rule out solvent interference .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer: Contradictions may arise from differences in:
  • Purity : Validate compound purity with orthogonal methods (e.g., LC-MS vs. NMR).
  • Assay conditions : Standardize cell lines, incubation times, and readouts (e.g., ATP-based vs. resazurin assays).
  • Salt form : Compare hydrochloride vs. free-base activity, as protonation states affect membrane permeability. Conduct dose-response curves (IC50/EC50) under identical protocols .

Q. What factors are critical when designing stability studies under varying pH and temperature?

  • Methodological Answer: Use accelerated stability testing:
  • pH : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Assess thermal decomposition using differential scanning calorimetry (DSC).
  • Light : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation. Stability data should inform storage guidelines and formulation development .

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